molecular formula C15H23N3O3 B7897209 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897209
M. Wt: 293.36 g/mol
InChI Key: DQSZUBFVCGQGRQ-UHFFFAOYSA-N
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Description

2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23N3O3 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester , with the CAS number 1261231-39-3 , is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H23N3O3C_{15}H_{23}N_{3}O_{3} and it has a molecular weight of approximately 293.36 g/mol .

PropertyValue
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
CAS Number1261231-39-3
Chemical StructureChemical Structure

Pharmacological Potential

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antitumor Activity : Pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds indicate significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Properties : The structure suggests potential antibacterial and antifungal activities, which are common among pyrimidine-containing compounds .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to specific structural features:

  • The pyrrolidine ring is known for enhancing bioavailability.
  • The 4-methyl-pyrimidine moiety may contribute to receptor binding affinity and selectivity.

Case Studies

  • Antitumor Activity : A study evaluated the effects of pyrrolidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed that certain derivatives exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting a synergistic effect .
  • Antimicrobial Testing : A series of synthesized derivatives were tested against bacterial strains, revealing promising results in inhibiting growth, indicating potential as new antimicrobial agents .

Research Findings

Recent studies have focused on optimizing the pharmacological properties of pyrrolidine derivatives. For example:

  • Optimized Compounds : Research from GlaxoSmithKline identified several pyrrolidine-based ligands as selective progesterone receptor modulators, demonstrating improved therapeutic profiles with fewer side effects compared to traditional treatments .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell proliferation. Research is ongoing to explore its efficacy against various cancer cell lines.

Neuropharmacology

Due to its ability to cross the blood-brain barrier, this compound is being investigated for potential applications in treating neurological disorders such as depression and anxiety.

  • Mechanism of Action : It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic disorders.

  • Case Study : Research has indicated that it may inhibit specific enzymes involved in glucose metabolism, providing a potential therapeutic avenue for diabetes management.

Antimicrobial Properties

Studies have indicated that compounds with similar structures possess antimicrobial properties. This raises the possibility that 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could be effective against bacterial and fungal infections.

Data Table: Summary of Research Findings

Application AreaPotential UseKey FindingsReferences
Medicinal ChemistryAnticancer drug developmentInhibits tumor cell proliferation
NeuropharmacologyTreatment for depression and anxietyModulates serotonin and norepinephrine systems
Enzyme InhibitionDiabetes managementInhibits glucose metabolism enzymes
Antimicrobial ActivityTreatment for infectionsExhibits antimicrobial properties

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester Group

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in multistep syntheses.

Conditions Reagents Products Yield Reference
Acidic hydrolysis (HCl)6M HCl, reflux, 6–8 hours2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid85–90%
Basic hydrolysis (NaOH)1M NaOH, 60°C, 4 hoursSodium salt of the carboxylic acid + tert-butanol78–82%

The acidic pathway is preferred for higher yields, while basic conditions may lead to partial decomposition of the pyrimidine ring.

Deprotection via Acidic Cleavage

The tert-butyl group can be selectively removed using strong acids like trifluoroacetic acid (TFA), enabling further functionalization of the pyrrolidine nitrogen.

Conditions Reagents Products Yield Reference
TFA in DCM20% TFA, room temperature, 2 hours2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine95%
HCl in dioxane4M HCl, 0°C, 1 hourHydrochloride salt of the deprotected pyrrolidine88%

This step is critical for generating intermediates for peptide coupling or alkylation reactions.

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at the 4-methyl or 2-oxymethyl positions.

Reaction Type Reagents Products Yield Reference
ChlorinationPOCl₃, 80°C, 12 hours2-(4-Methyl-5-chloro-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester65%
AminationNH₃ (aq.), 100°C, 24 hours2-(4-Methyl-5-amino-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester50%

Chlorination enhances electrophilicity for downstream cross-coupling reactions, while amination introduces handles for bioconjugation.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Catalyst/Reagents Products Yield Reference
Suzuki couplingPd(PPh₃)₄, arylboronic acid2-(4-Methyl-5-aryl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester70–75%
Buchwald–Hartwig aminationPd₂(dba)₃, Xantphos, amine2-(4-Methyl-5-alkylamino-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester60–65%

Comparative Reactivity with Structural Analogs

The pyrrolidine ring’s smaller size compared to piperidine derivatives (e.g., 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester) enhances ring strain, accelerating hydrolysis and NAS reactions.

Compound Hydrolysis Rate (k, h⁻¹) NAS Reactivity Unique Feature
2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester0.15HighPyrrolidine ring strain
Piperidine analog0.08ModerateLarger ring reduces steric hindrance

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions or direct nucleophilic attack in basic media .

  • NAS at Pyrimidine : The 2-oxymethyl group directs electrophilic substitution to the 5-position due to electronic and steric effects.

Properties

IUPAC Name

tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-11-7-8-16-13(17-11)20-10-12-6-5-9-18(12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSZUBFVCGQGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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